molecular formula C17H20O2 B12633613 1-Benzyl-2-(3-methoxypropoxy)benzene CAS No. 920296-99-7

1-Benzyl-2-(3-methoxypropoxy)benzene

Cat. No.: B12633613
CAS No.: 920296-99-7
M. Wt: 256.34 g/mol
InChI Key: JQABZYKNAUZYSP-UHFFFAOYSA-N
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Description

1-Benzyl-2-(3-methoxypropoxy)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyl group attached to a benzene ring, with a 3-methoxypropoxy substituent on the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2-(3-methoxypropoxy)benzene can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.

    Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a substituent on the benzene ring. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-Benzyl-2-(3-methoxypropoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(3-methoxypropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-2-(3-methoxypropoxy)benzene can be compared with other similar compounds, such as:

    Benzyl Alcohol: Similar structure but lacks the 3-methoxypropoxy substituent.

    Benzyl Benzoate: Contains a benzoate group instead of the 3-methoxypropoxy substituent.

    Benzyl Chloride: Contains a chlorine atom instead of the 3-methoxypropoxy substituent.

These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

920296-99-7

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-benzyl-2-(3-methoxypropoxy)benzene

InChI

InChI=1S/C17H20O2/c1-18-12-7-13-19-17-11-6-5-10-16(17)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3

InChI Key

JQABZYKNAUZYSP-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

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